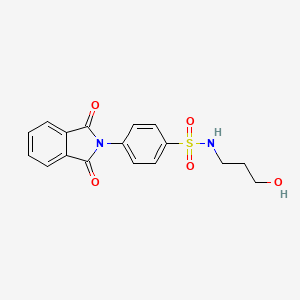
4-(1,3-dioxoisoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-dioxoisoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a dioxoisoindole moiety, a hydroxypropyl chain, and a benzenesulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxoisoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dioxoisoindole Moiety: This can be achieved through the cyclization of phthalic anhydride with an amine, resulting in the formation of the isoindole structure.
Attachment of the Hydroxypropyl Chain: The hydroxypropyl group can be introduced via nucleophilic substitution reactions, where a suitable hydroxypropyl halide reacts with the isoindole derivative.
Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
4-(1,3-dioxoisoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The dioxoisoindole moiety can be reduced to form a dihydroisoindole derivative.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxypropyl group.
Reduction: Formation of a dihydroisoindole derivative.
Substitution: Formation of new sulfonamide derivatives with different substituents.
科学研究应用
4-(1,3-dioxoisoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic routes.
作用机制
The mechanism of action of 4-(1,3-dioxoisoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The dioxoisoindole moiety can interact with active sites of enzymes, while the sulfonamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex.
相似化合物的比较
Similar Compounds
- 4-(1,3-dioxoisoindol-2-yl)-N-(2-hydroxyethyl)benzenesulfonamide
- 4-(1,3-dioxoisoindol-2-yl)-N-(4-hydroxybutyl)benzenesulfonamide
- 4-(1,3-dioxoisoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide derivatives
Uniqueness
This compound is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The hydroxypropyl chain provides flexibility and potential for further functionalization, while the dioxoisoindole and sulfonamide groups contribute to its reactivity and binding affinity in biological systems.
属性
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c20-11-3-10-18-25(23,24)13-8-6-12(7-9-13)19-16(21)14-4-1-2-5-15(14)17(19)22/h1-2,4-9,18,20H,3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFJVQBXTHSNCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[1-(3-methylbenzoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5164066.png)

![2-chloro-6-methoxy-4-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5164076.png)


![5-[[4-[2-(2-Chlorophenoxy)ethoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B5164105.png)
![4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol](/img/structure/B5164123.png)
![2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol](/img/structure/B5164128.png)
![2-[3-(2-Bromophenoxy)propylamino]ethanol](/img/structure/B5164138.png)
![2-{[6-(2-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5164153.png)
![2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-cyclopentylacetamide](/img/structure/B5164158.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5164165.png)
![(5Z)-5-[(5-iodofuran-2-yl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5164175.png)
![5-acetyl-2-[2-(2,5-dichlorophenyl)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-6-methyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5164185.png)
